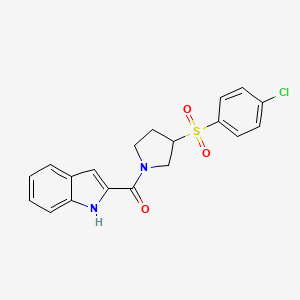

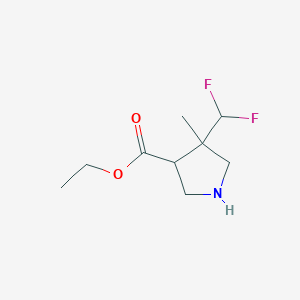

![molecular formula C15H16N4O2S2 B3006172 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1351646-74-6](/img/structure/B3006172.png)

2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

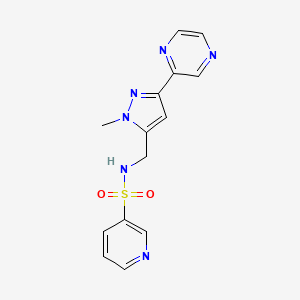

The compound 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The molecule contains an amide group, which is a common functional group in organic chemistry and biochemistry, consisting of a carbonyl group (C=O) linked to a nitrogen atom (N). The presence of methoxy and methyl substituents on the benzothiazole and thiazole rings, respectively, suggests that the compound may exhibit unique photophysical and biological properties.

Synthesis Analysis

The synthesis of related benzothiazole acetamide derivatives involves the refluxing of benzothiazoles with acetic acid, as described in the first paper . This process typically results in the formation of N-(benzo[d]thiazol-2-yl)acetamides with different substituents depending on the starting benzothiazole moiety. Although the exact synthesis of the compound is not detailed in the provided papers, it can be inferred that a similar synthetic strategy could be employed, possibly involving additional steps to introduce the methoxy and methyl groups.

Molecular Structure Analysis

The molecular structure of benzothiazole acetamides is characterized by the presence of hydrogen bonds, which play a crucial role in the assembly of these molecules. In the case of N-(benzo[d]thiazol-2-yl)acetamide, water molecules can act as a bridge, forming hydrogen bonds with the amide NH and the carbonyl oxygen, as well as with the nitrogen of the thiazole ring . These interactions can lead to the formation of various molecular assemblies, which are influenced by the nature of the substituents on the benzothiazole ring.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole acetamides are determined by their molecular structure and the nature of their substituents. The hydrogen bonding interactions mentioned in the first paper suggest that these compounds may have distinct melting points, solubilities, and crystal structures. The photophysical properties, such as absorption and emission spectra, can also be affected by the specific arrangement of atoms and the presence of functional groups. The antitumor activity of related compounds, as evaluated in the second paper , indicates that the benzothiazole acetamide derivatives can have significant biological activities, which may be explored for pharmaceutical applications.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as benzothiazolylamino derivatives, have been found to exhibit pesticidal properties

Mode of Action

It is known that benzothiazolylamino derivatives can interact with their targets to induce pesticidal effects . The specific interactions and changes resulting from this compound’s action require further investigation.

Biochemical Pathways

It is known that benzothiazolylamino derivatives can affect various biochemical pathways to exert their pesticidal effects

Result of Action

Benzothiazolylamino derivatives have been found to exhibit pesticidal effects . The specific molecular and cellular effects of this compound’s action require further investigation.

Orientations Futures

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

Propriétés

IUPAC Name |

2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S2/c1-9-8-22-14(16-9)17-12(20)7-19(2)15-18-13-10(21-3)5-4-6-11(13)23-15/h4-6,8H,7H2,1-3H3,(H,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGBOBDGGRMCGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

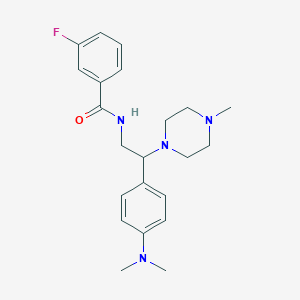

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B3006090.png)

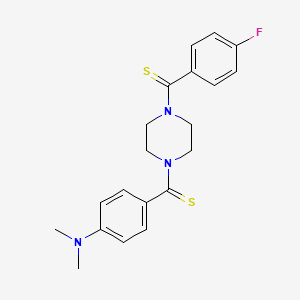

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-methylquinolin-5-yl)azetidine-3-carboxamide](/img/structure/B3006093.png)

![3-[[(E)-2-cyano-3-[4-methoxy-3-(naphthalene-1-carbonyloxy)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B3006099.png)

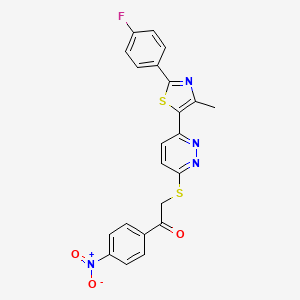

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B3006105.png)

![4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(2-fluorophenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3006111.png)